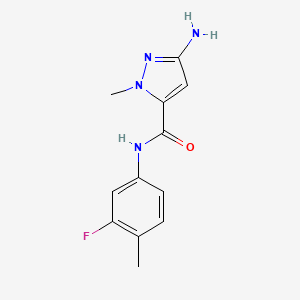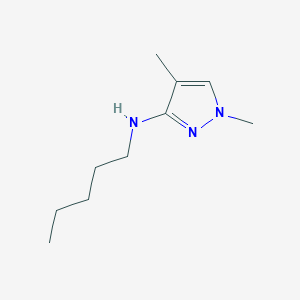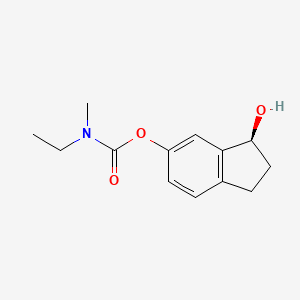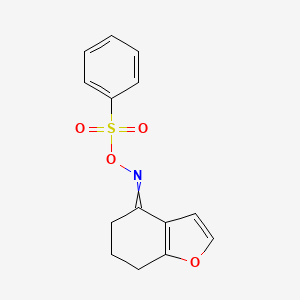![molecular formula C11H15BrN2Si B11733277 2-Amino-5-bromo-4-methyl-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B11733277.png)
2-Amino-5-bromo-4-methyl-3-[(trimethylsilyl)ethynyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-bromo-4-methyl-3-[(trimethylsilyl)ethynyl]pyridine is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group at the second position, a bromine atom at the fifth position, a methyl group at the fourth position, and a trimethylsilyl-ethynyl group at the third position on the pyridine ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-4-methyl-3-[(trimethylsilyl)ethynyl]pyridine typically involves multiple steps:
Bromination: Starting with 2-amino-4-methylpyridine, bromination is carried out using bromine or N-bromosuccinimide in the presence of a suitable solvent like acetic acid or dichloromethane to introduce the bromine atom at the fifth position.
Ethynylation: The brominated intermediate is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst to introduce the trimethylsilyl-ethynyl group at the third position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: The amino group at the second position can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the functional groups and altering its chemical properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.
Cross-Coupling: Palladium or copper catalysts, along with appropriate ligands and bases, are commonly used in coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Substitution Products: Various substituted pyridines depending on the electrophile used.
Coupling Products: Biaryl or alkyne derivatives formed through cross-coupling reactions.
Oxidation and Reduction Products: Modified pyridine derivatives with altered functional groups.
Scientific Research Applications
2-Amino-5-bromo-4-methyl-3-[(trimethylsilyl)ethynyl]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug discovery.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-4-methyl-3-[(trimethylsilyl)ethynyl]pyridine depends on its specific application. In chemical reactions, it acts as a versatile intermediate, participating in various transformations through its functional groups. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would vary based on the context of its use.
Comparison with Similar Compounds
2-Amino-5-bromo-3-methylpyridine: Lacks the trimethylsilyl-ethynyl group, making it less versatile in cross-coupling reactions.
2-Amino-4-methylpyridine: Does not have the bromine or trimethylsilyl-ethynyl groups, limiting its reactivity.
5-Bromo-2-chloro-3-methylpyridine: Contains a chlorine atom instead of an amino group, altering its chemical behavior.
Uniqueness: The presence of both the amino group and the trimethylsilyl-ethynyl group in 2-Amino-5-bromo-4-methyl-3-[(trimethylsilyl)ethynyl]pyridine provides a unique combination of reactivity and versatility, making it a valuable compound in various synthetic applications.
Properties
Molecular Formula |
C11H15BrN2Si |
|---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
5-bromo-4-methyl-3-(2-trimethylsilylethynyl)pyridin-2-amine |
InChI |
InChI=1S/C11H15BrN2Si/c1-8-9(5-6-15(2,3)4)11(13)14-7-10(8)12/h7H,1-4H3,(H2,13,14) |
InChI Key |
GDZPXFZMRBTNDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11733197.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11733205.png)

![2-Methoxy-4-({[(1-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11733219.png)


![2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol](/img/structure/B11733236.png)

![ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11733240.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733246.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11733262.png)
![N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733278.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11733289.png)
![2-methoxy-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol](/img/structure/B11733290.png)
